molecular formula C10H6BrNO3 B14027035 2-(4-Bromophenyl)oxazole-4-carboxylic acid

2-(4-Bromophenyl)oxazole-4-carboxylic acid

Cat. No.: B14027035
M. Wt: 268.06 g/mol
InChI Key: LYWZIZRPGQEYDY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a 4-bromophenyl group at position 2 and a carboxylic acid moiety at position 2. Its molecular formula is C₁₀H₆BrNO₃, with a molecular weight of 268.07 g/mol and CAS number 1248304-94-0 . The bromophenyl group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the carboxylic acid enables salt formation or conjugation with amines or alcohols .

Synthesis typically involves multi-step reactions, such as condensation of bromophenyl-substituted precursors with oxazole intermediates. For example, ethyl 2-(4-bromophenyl)quinoline-4-carboxylate derivatives are hydrolyzed to yield carboxylic acid analogs . The compound is utilized in medicinal chemistry as a scaffold for developing enzyme inhibitors or bioactive molecules due to its structural versatility .

Properties

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

2-(4-bromophenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)

InChI Key

LYWZIZRPGQEYDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the bromination of a phenyl oxazole precursor, followed by carboxylation. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions helps in achieving high efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds .

Scientific Research Applications

2-(4-Bromophenyl)oxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group and the oxazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to active sites or facilitating interactions with other molecules .

Comparison with Similar Compounds

2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic Acid

  • Structure : Oxazole ring with 4-bromophenyl (position 2), methyl (position 5), and acetic acid chain (position 4).
  • Molecular Weight : 296.12 g/mol (CAS 328918-82-7).
  • Key Differences: The acetic acid chain introduces increased hydrophilicity compared to the parent compound.

N-[4-(Diethylamino)phenyl]-5-(furan-2-yl)oxazole-4-carboxamide (47x)

  • Structure: Oxazole-4-carboxamide with furan-2-yl (position 5) and diethylaminophenyl substituents.
  • Molecular Weight: Not explicitly reported; melting point 88.2–90.5 °C.
  • Key Differences: Replacement of bromophenyl with diethylaminophenyl alters electronic properties (electron-donating vs. withdrawing).

Isoxazole and Thiazole Derivatives

5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid

  • Structure : Isoxazole ring with 4-bromophenyl (position 5), methyl (position 3), and carboxylic acid (position 4).
  • Molecular Weight : 282.09 g/mol (CAS 91182-60-4).
  • Key Differences :
    • Isoxazole (O and N at positions 1 and 2) vs. oxazole (N and O at positions 1 and 3) alters dipole moments and hydrogen-bonding capacity.
    • Lower molecular weight may improve membrane permeability in drug design .

4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic Acid

  • Structure : Thiazole ring with bromophenyl (position 4), fluorophenyl (position 2), and carboxylic acid (position 5).
  • Molecular Weight: 354.22 g/mol (Linear Formula C₁₆H₉BrFNO₂S).
  • Fluorophenyl substitution introduces additional electronegativity, affecting pharmacokinetics .

Functional Group Variations

2-(2-Hydroxyphenyl)oxazole-4-carboxylic Acid

  • Structure : Oxazole-4-carboxylic acid with 2-hydroxyphenyl substituent.
  • Key Differences :
    • Hydroxyl group enables hydrogen bonding and chelation with metal ions, useful in catalysis or metalloenzyme inhibition.
    • Synthesized via hydrolysis of ethyl esters under basic conditions, similar to the parent compound .

4-(4-Bromo-phenyl)-2-methyl-oxazole

  • Structure : Oxazole with methyl (position 2) and bromophenyl (position 4); lacks carboxylic acid.
  • Molecular Weight : 238.07 g/mol (CAS 22091-49-2).
  • Key Differences: Absence of carboxylic acid reduces solubility in aqueous media.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Applications
2-(4-Bromophenyl)oxazole-4-carboxylic acid Oxazole 4-Bromophenyl, COOH 268.07 High polarity, enzyme inhibition Drug scaffolds, organic synthesis
2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic acid Oxazole 4-Bromophenyl, COOH, CH₃ 296.12 Enhanced hydrophilicity Bioactive conjugates
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid Isoxazole 4-Bromophenyl, COOH, CH₃ 282.09 Improved membrane permeability Antimicrobial agents
4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic acid Thiazole 4-Bromophenyl, 4-Fluorophenyl, COOH 354.22 Metal coordination potential Anticancer research
4-(4-Bromo-phenyl)-2-methyl-oxazole Oxazole 4-Bromophenyl, CH₃ 238.07 Low solubility, thermal stability Intermediate in heterocyclic chemistry

Research Findings and Implications

  • Electronic Effects : Bromophenyl groups enhance electrophilicity, facilitating Suzuki-Miyaura cross-coupling reactions for further derivatization .
  • Biological Activity: Oxazole-4-carboxylic acids exhibit selective inhibition of enzymes like monoamine oxidase B (MAO-B), with substituents modulating potency . For example, 2-(2-hydroxyphenyl)oxazole-4-carboxylic acid shows higher affinity for MAO-B than the bromophenyl analog due to hydrogen bonding .
  • Synthetic Flexibility : Carboxylic acid groups allow conjugation with amines (e.g., in ’s 47x), enabling rapid generation of libraries for structure-activity relationship (SAR) studies .

Biological Activity

Overview

2-(4-Bromophenyl)oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by research findings and case studies.

Chemical Structure

The compound features an oxazole ring and a carboxylic acid functional group, with a bromine atom on the phenyl ring. This structure is significant as it influences the compound's interactions with biological molecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its mechanism of action appears to involve interference with bacterial enzymes and proteins, leading to disrupted cellular functions. Specifically, it has been shown to inhibit biofilm formation in Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
Staphylococcus aureus32 µg/mLInhibition of biofilm formation
Escherichia coli64 µg/mLDisruption of cell wall synthesis

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate its ability to induce apoptosis in various cancer cell lines. For example, it has shown significant cytotoxicity against human colorectal cancer cells (DLD-1), with an EC50 value of approximately 270 nM .

Table 2: Anticancer Activity of this compound

Cancer Cell LineEC50 (nM)Mechanism of Action
DLD-1270Induction of apoptosis
MCF-7 (breast cancer)300Activation of caspase pathways
HeLa (cervical cancer)250DNA damage response

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated antioxidant activity. Studies using the DPPH method indicate that it can scavenge free radicals, although its effectiveness is modest compared to standard antioxidants .

Table 3: Antioxidant Activity Assessment

CompoundDPPH Inhibition (%)
This compound16.75 ± 1.18%
Standard Antioxidant>50%

Case Studies

  • Study on Antimicrobial Properties : A study published in a peer-reviewed journal highlighted the effectiveness of various oxazole derivatives, including this compound, against clinically relevant bacterial strains. The findings suggest that modifications in the molecular structure can enhance antimicrobial efficacy.
  • Cytotoxicity in Cancer Research : Another significant study explored the structure-activity relationship (SAR) of oxazole derivatives in inducing apoptosis. The results indicated that compounds similar to this compound showed promising results in inhibiting tumor growth in xenograft models .

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